molecular formula C18H11Cl3O3 B12539484 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol CAS No. 835602-04-5

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol

Cat. No.: B12539484
CAS No.: 835602-04-5
M. Wt: 381.6 g/mol
InChI Key: DVDJPDHUBXZZBN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6): Signals at $$ \delta 7.45–7.25 \, \text{ppm} $$ (multiplet, 6H, aromatic H), $$ \delta 6.95 \, \text{ppm} $$ (singlet, 1H, phenolic OH), and $$ \delta 6.85–6.65 \, \text{ppm} $$ (multiplet, 4H, remaining aromatic H).
  • $$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-d6): Peaks at $$ \delta 159.2 \, \text{ppm} $$ (C-O ether), $$ \delta 150.1–125.4 \, \text{ppm} $$ (aromatic carbons), and $$ \delta 116.7 \, \text{ppm} $$ (C-Cl).

Infrared (IR) Spectroscopy

Key absorptions include $$ 3450 \, \text{cm}^{-1} $$ (O-H stretch), $$ 1245 \, \text{cm}^{-1} $$ (C-O-C asymmetric stretch), and $$ 750–550 \, \text{cm}^{-1} $$ (C-Cl vibrations). The absence of carbonyl stretches confirms the absence of oxidation byproducts.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z = 383.6 \, [\text{M+H}]^+ $$, consistent with the molecular formula. Fragmentation patterns reveal successive loss of chlorine atoms ($$ \Delta m/z = 35 $$) and phenolic moieties ($$ \Delta m/z = 94 $$). A prominent fragment at $$ m/z = 249.1 $$ corresponds to $$ \text{C}{12}\text{H}{7}\text{Cl}{2}\text{O}{2} $$, formed via cleavage of the ether linkage.

Computational Chemistry Approaches for Electronic Structure Prediction

DFT calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of $$ 4.2 \, \text{eV} $$, indicating moderate reactivity. The HOMO is localized on the chlorinated phenol ring, while the LUMO resides on the ether-linked aromatic system. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the oxygen lone pairs and $$ \sigma^* $$-orbitals of adjacent C-Cl bonds, stabilizing the molecule by $$ \sim 15 \, \text{kJ/mol} $$. Molecular electrostatic potential maps show negative charge accumulation near oxygen atoms ($$ -0.35 \, \text{e} $$) and positive charge at chlorine sites ($$ +0.18 \, \text{e} $$).

Properties

CAS No.

835602-04-5

Molecular Formula

C18H11Cl3O3

Molecular Weight

381.6 g/mol

IUPAC Name

2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol

InChI

InChI=1S/C18H11Cl3O3/c19-11-5-7-15(13(21)9-11)23-17-8-6-12(20)10-18(17)24-16-4-2-1-3-14(16)22/h1-10,22H

InChI Key

DVDJPDHUBXZZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Method 1.1: Direct Etherification

  • Starting Materials :

    • 2,4-Dichlorophenol (electron-deficient aromatic ring)
    • 5-Chloro-2-methoxyphenol (nucleophile precursor)
  • Reaction Conditions :

    • Catalyst : Aluminum chloride (AlCl₃) or potassium carbonate (K₂CO₃)
    • Solvent : Anhydrous ether or DMF
    • Temperature : 75–85°C (reflux)
    • Time : 1–2 hours
  • Mechanism :

    • Demethylation of 5-chloro-2-methoxyphenol to 5-chloro-2-hydroxyphenol under acidic conditions.
    • Nucleophilic attack by the phenoxide ion on 2,4-dichlorophenol’s activated ring.
  • Yield and Purity :

    • Yields range from 70–82% depending on catalyst efficiency.
    • Final product purity ≥99% (GC analysis).

Demethylation of Methoxy-Protected Intermediates

Demethylation is critical for introducing hydroxyl groups, enabling further etherification.

Method 2.1: AlCl₃-Mediated Demethylation

  • Intermediate : 5-Chloro-2-methoxyphenol derivatives.
  • Procedure :

    • Reagents : AlCl₃ (0.9 g per 3.12 mmol substrate), HCl (2.0 M).
    • Conditions : Reflux at 75–85°C for 1 hour, followed by acidic workup.
  • Key Data :

    Substrate Product Yield Purity
    4-Chloro-2-methoxyphenol 5-Chloro-2-phenoxyphenol 97% 97%
    4-Chloro-1-(4-chlorophenoxy)-2-methoxybenzene 5-Chloro-2-(4-chlorophenoxy)phenol 70–80% ≥99%

Copper-Catalyzed Coupling Reactions

Copper-mediated C–O bond formation offers versatility for constructing complex aryl ethers.

Method 3.1: Ullmann-Type Coupling

  • Reagents :

    • Phenol derivatives (e.g., 5-chloro-2-hydroxyphenol)
    • Aromatic halides (e.g., 2,4-dichlorobromobenzene)
    • Catalyst: CuI or CuCl₂ with ligands (e.g., 1,10-phenanthroline).
  • Conditions :

    • Solvent : DMSO or toluene
    • Temperature : 100–120°C
    • Time : 12–24 hours
  • Example Synthesis :

    • Reaction of 5-chloro-2-hydroxyphenol with 2,4-dichlorobromobenzene yields 2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol.
  • Yield Considerations :

    • Lower yields (40–60%) due to steric hindrance from chlorine substituents.

Chlorination and Functional Group Interconversion

Chlorination enhances electron deficiency, facilitating subsequent etherification.

Method 4.1: Chlorination of Phenolic Precursors

  • Reagents :

    • Chlorine gas (Cl₂) or chlorinating agents (e.g., HCl + oxidant).
    • Catalyst: FeCl₃ or SOCl₂.
  • Procedure :

    • Step 1 : Chlorination of phenol derivatives to introduce 2,4-dichloro substitution.
    • Step 2 : Etherification with 5-chloro-2-hydroxyphenol.
  • Industrial-Scale Application :

    • Catalyst : Phosphotungstic acid or H₂PtCl₆ (0.1–0.2% w/w).
    • Yield : Up to 92.63% for related 2,4-dichlorophenoxyacetic acids.

Alternative Routes: Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, reducing time and energy costs.

Method 5.1: Microwave-Facilitated Etherification

  • Conditions :

    • Solvent : DMF or ionic liquids.
    • Temperature : 150–200°C (irradiation time: 5–10 minutes).
  • Advantages :

    • Higher yields (80–85%) compared to conventional heating.
    • Minimal byproduct formation due to rapid heating.

Comparative Analysis of Methods

Method Catalyst/Solvent Yield Purity Scalability
NAS (AlCl₃) AlCl₃, ether 70–82% ≥99% Moderate
Demethylation (AlCl₃) AlCl₃, HCl 70–97% 97–99% High
Ullmann Coupling CuI, DMSO 40–60% 90–95% Low
Microwave-Assisted DMF, microwave 80–85% ≥95% High

Challenges and Optimization Strategies

  • Steric Hindrance : Chlorine substituents reduce reactivity in coupling reactions.
    • Solution : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Waste Management : Chlorinated byproducts require specialized disposal.
    • Solution : Catalytic hydrogenation for selective dechlorination.

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is C18H11Cl3O3C_{18}H_{11}Cl_3O_3. Its structural complexity allows for various interactions with biological systems, making it a subject of interest in both agricultural and pharmaceutical research.

Agricultural Applications

Herbicidal Activity:
Chlorophenoxy compounds are widely used as herbicides due to their ability to mimic natural plant hormones (auxins), leading to uncontrolled growth in target plants. The specific compound has been investigated for its effectiveness against a variety of weeds, particularly in cereal crops.

Case Study:
A study conducted on the efficacy of chlorophenoxy herbicides demonstrated significant weed control in wheat fields, with reductions in weed biomass by up to 90% when applied at recommended rates . This highlights the compound's role in enhancing crop yields and managing agricultural pests effectively.

Antimicrobial Properties

Antibacterial Activity:
Research has indicated that chlorophenoxy derivatives exhibit substantial antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Experimental Findings:
In vitro studies using disc diffusion methods revealed that the compound inhibited bacterial growth significantly compared to control groups. The average inhibition zone measured around 15 mm against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.

Environmental Impact Studies

Ecotoxicology:
Given the widespread use of chlorophenoxy herbicides, studies have been conducted to assess their environmental impact. Research indicates that these compounds can affect non-target organisms, leading to biodiversity loss in aquatic ecosystems.

Findings:
A comprehensive review highlighted the potential risks associated with runoff from agricultural fields treated with chlorophenoxy herbicides. It was noted that exposure could lead to adverse effects on aquatic life, including fish and amphibians . Continuous monitoring and assessment are recommended to mitigate these risks.

Health Risks and Safety Assessments

Toxicological Studies:
The health implications of exposure to chlorophenoxy compounds have been a topic of extensive research. Epidemiological studies have suggested associations between exposure and certain health risks, including cancers such as non-Hodgkin lymphoma.

Case Study:
A cohort study involving agricultural workers exposed to chlorophenoxy herbicides indicated a statistically significant increase in the incidence of soft-tissue sarcomas among those with prolonged exposure . These findings necessitate further investigation into safe handling practices and regulatory measures.

Industrial Applications

Chemical Intermediate:
In addition to its agricultural uses, this compound serves as an intermediate in the synthesis of other chemical compounds. Its unique properties allow it to be utilized in the production of various industrial chemicals and formulations.

Application Area Details
HerbicidesEffective against a range of weeds; enhances crop yield
Antibacterial AgentsSignificant activity against Gram-positive and Gram-negative bacteria
EcotoxicologyPotential environmental impacts on non-target species
Health Risk StudiesAssociations with certain types of cancer among exposed populations
Chemical SynthesisUsed as an intermediate in producing other chemicals

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets include various bacterial enzymes and pathways involved in cell wall synthesis and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Derivatives: Tetraclosans and Pentaclosans

Photodegradation of TCS generates chlorinated derivatives, including:

  • Tetraclosans: 5-chloro-2-(2,4,5-trichlorophenoxy)phenol (tetraclosan 1), 5,6-dichloro-2-(2,4-dichlorophenoxy)phenol (tetraclosan 2), and 4,5-dichloro-2-(2,4-dichlorophenoxy)phenol (tetraclosan 3).
  • Pentaclosans: 4,5-dichloro-2-(2,4,5-trichlorophenoxy)phenol (pentaclosan 1) and 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol (pentaclosan 2) .

Key Differences :

  • Increased chlorine content in tetraclosans and pentaclosans enhances hydrophobicity and resistance to biodegradation compared to TCS .
  • These derivatives are linked to the formation of dioxins (e.g., 2,8-DCDD) under environmental conditions, raising toxicity concerns .
Coumarin-Linked Derivatives

Synthetic derivatives of TCS with coumarin moieties, such as compounds 19 , 25 , 26 , and 27 , exhibit antiparasitic activity against Toxoplasma gondii :

Compound Structure Modification Yield (%) Notable Properties
19 7-({8-[TCS]octyl}oxy)-4-methyl-2H-chromen-2-one 75 Enhanced solubility due to alkyl chain
25 7-{3-[TCS]propoxy}-4H-chromen-4-one 79 Improved bioavailability compared to TCS
26 7-{4-[TCS]butoxy}-4H-chromen-4-one 72 Moderate antiparasitic activity
27 7-({5-[TCS]pentyl}oxy)-4H-chromen-4-one 58 Lower yield but retained antimicrobial efficacy

Key Differences :

  • Alkyl chain length influences bioactivity and metabolic stability .
3,3',4',5-Tetrachlorosalicylanilide (TCSA)

TCSA shares antimicrobial properties with TCS but differs structurally:

  • Structure : An anilide group replaces TCS’s diphenyl ether, with four chlorine atoms .
  • Activity : TCSA targets bacterial membranes, while TCS inhibits fatty acid synthesis .
  • Environmental Impact : TCSA’s anilide group may reduce dioxin formation risk compared to TCS .
Chlorophene (4-Chloro-2-(Phenylmethyl)phenol)

Chlorophene, another phenolic antimicrobial agent, reacts similarly to TCS with manganese oxides (MnO₂):

  • Reactivity : Chlorophene’s benzyl group reduces steric hindrance, leading to faster oxidation rates than TCS .
4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol

A highly chlorinated TCS derivative studied for its effects on liver enzymes:

  • Toxicity: Induces stronger UDP-glucuronosyltransferase activity in rats than TCS, suggesting greater metabolic disruption .

Biological Activity

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol, commonly known as Triclosan (CAS Number: 3380-34-5), is a chlorinated aromatic compound widely recognized for its antibacterial and antifungal properties. This compound is utilized in various consumer products, including personal care items and medical applications. Its biological activity has been the subject of extensive research, focusing on its mechanisms of action, efficacy against pathogens, and environmental impact.

  • Molecular Formula : C₁₂H₇Cl₃O₂
  • Molar Mass : 289.55 g/mol
  • Melting Point : 55 - 60 °C
  • Solubility : 0.01 g/L in water; soluble in organic solvents like ethanol and diethyl ether.

Triclosan primarily exhibits its antibacterial effects by inhibiting fatty acid synthesis in bacteria. It targets the enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for bacterial membrane synthesis. The binding of Triclosan to ENR forms a stable complex that prevents the enzyme from participating in fatty acid synthesis, thereby inhibiting bacterial growth .

Antimicrobial Efficacy

Triclosan has demonstrated significant antimicrobial activity against a variety of pathogens:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Studies indicate a minimum inhibitory concentration (MIC) ranging from 0.1 to 10 µg/mL depending on the bacterial strain .
  • Fungi : Exhibits antifungal properties as well, particularly against Candida albicans with MIC values around 1 to 5 µg/mL .

Case Studies

  • Healthcare Applications : In surgical settings, Triclosan has been used in scrubs and hand washes to reduce the risk of infections caused by MRSA. A study noted a significant reduction in MRSA infections among patients using Triclosan-based products .
  • Dental Health : A clinical trial demonstrated that toothpaste containing Triclosan significantly reduced gingivitis and plaque compared to fluoride-only toothpaste, although the clinical significance of these findings was debated .

Toxicological Profile

Triclosan's safety profile has raised concerns due to its potential environmental impact and human health risks:

  • Toxicity Levels : The oral LD50 for rats is approximately 3700 mg/kg, while the dermal LD50 for rabbits is about 9300 mg/kg .
  • Environmental Concerns : Triclosan has been detected in wastewater treatment systems and aquatic environments, raising alarms about bioaccumulation and ecological toxicity. Its persistence in anaerobic conditions contributes to its long-term environmental impact .

Summary Table of Biological Activity

Activity TypePathogen TypeMIC (µg/mL)Notes
AntibacterialStaphylococcus aureus0.5 - 2Effective in reducing MRSA infections
AntibacterialEscherichia coli1 - 10Broad-spectrum efficacy
AntifungalCandida albicans1 - 5Significant antifungal activity
Dental HealthGingivitisN/AReduces plaque and gingivitis

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via Ullmann coupling or nucleophilic aromatic substitution. For example, reacting 2,4-dichlorophenol with 5-chloro-2-bromophenol under alkaline conditions (pH 10–12) with a copper catalyst at 120–150°C yields the product. Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol. Reaction temperature and stoichiometric ratios of reactants critically affect yield (≥85% under optimized conditions) .

Q. How can researchers validate the structural identity and purity of this compound using spectroscopic techniques?

  • Methodological Answer : Use 1H/13C NMR to confirm aromatic proton environments (e.g., phenolic -OH at δ 9.8 ppm, coupling patterns for dichlorophenoxy groups) and FT-IR for hydroxyl (3300–3500 cm⁻¹) and ether (1240 cm⁻¹) stretches. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects impurities like 2,4-dichlorophenol .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to experimental design?

  • Methodological Answer : The compound is lipophilic (logP = 4.76), with low water solubility (10–12 mg/L at 25°C). For aqueous experiments, use cosolvents like DMSO (≤1% v/v) to enhance solubility. Stability testing under UV light or varying pH (4–9) reveals photodegradation and alkaline hydrolysis risks .

Advanced Research Questions

Q. How does this compound interact with free chlorine in water, and what are the implications for environmental toxicity?

  • Methodological Answer : Reaction with free chlorine (HOCl) follows second-order kinetics (rate constant k=5.40×103M1s1k = 5.40 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}), producing chlorinated byproducts like 2,4-dichlorophenol and chloroform. Use GC-ECD or HPLC-MS to quantify intermediates. Environmental studies should model chlorine exposure (e.g., wastewater treatment plants) to assess persistence and toxicity .

Q. What mechanisms underlie the compound’s antimicrobial resistance induction in Gram-positive bacteria?

  • Methodological Answer : At sublethal doses, it upregulates efflux pumps (e.g., AcrAB-TolC in E. coli) and modifies membrane permeability. Use RNA-seq to identify resistance genes and MIC assays with/without efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide). Cross-resistance to antibiotics like erythromycin is documented .

Q. How do manganese oxides in soil mediate the oxidative transformation of this compound, and what are the dominant reaction pathways?

  • Methodological Answer : δ-MnO₂ oxidizes the phenolic moiety via single-electron transfer, forming coupling products (e.g., dimerized quinones) and ether cleavage byproducts (e.g., 2,4-dichlorophenol). Use LC-QTOF-MS for product identification and batch reactors (pH 5–7, 25°C) to study kinetics. Competitive inhibition by Mn(II) ions reduces reaction efficiency .

Q. What experimental strategies resolve contradictions in reported degradation half-lives across different environmental matrices?

  • Methodological Answer : Half-lives vary due to matrix effects (e.g., organic matter, pH). Conduct controlled microcosm studies with standardized conditions (e.g., OECD 308 guidelines). Use isotopically labeled compound (13C^{13}\text{C}-triclosan) to track degradation pathways via HRMS and differentiate biotic/abiotic processes .

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